6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide
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Overview
Description
6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group at the 3-position and a 4-chlorobenzenesulfonyl group at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been shown to be effective against bacterial wilt in tomatoes caused by ralstonia solanacearum .
Mode of Action
It is known that the positions and types of substituents on the aromatic rings of similar compounds strongly influence their biological activity .
Result of Action
, similar compounds have been found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.
Sulfonylation: The final step involves the sulfonylation of the pyridine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromobenzenesulfonyl)pyridine-3-carboxamide
- 6-(4-methylbenzenesulfonyl)pyridine-3-carboxamide
- 6-(4-fluorobenzenesulfonyl)pyridine-3-carboxamide
Uniqueness
6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific chemical and biological properties. The chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-9-2-4-10(5-3-9)19(17,18)11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVLPXZUBSHDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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